molecular formula C21H20N4O2S B2757904 3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 938952-52-4

3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2757904
CAS RN: 938952-52-4
M. Wt: 392.48
InChI Key: FRHNEOXZODPKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

H1-Antihistaminic Agents

Novel quinazolin-4(3H)-ones derivatives have been synthesized and evaluated for their in vivo H1-antihistaminic activity. One study found that compounds in this class, specifically those with a 3-substituted propylthio modification, showed significant protection against histamine-induced bronchospasm in guinea pigs. For example, a compound named OT5 emerged as highly active, offering substantial protection with minimal sedation, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2013).

Corrosion Inhibition

Quinazolinone derivatives have been investigated for their efficacy as corrosion inhibitors for mild steel in acidic media. Studies incorporating quinazolinone with various functional groups showed these compounds significantly inhibit corrosion, with efficiency increasing with concentration. The mechanism involves chemical adsorption on the metal surface, forming a protective layer, indicating these derivatives' potential in corrosion protection applications (Errahmany et al., 2020).

Antimicrobial Agents

Research has also focused on synthesizing quinazolinone derivatives with antimicrobial properties. A series of compounds were tested against various bacterial strains, showing broad-spectrum activity. Notably, compounds exhibited promising activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antimicrobial agents (Buha et al., 2012).

Cytotoxic Evaluation

Quinazolinone-1,3,4-oxadiazole conjugates have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 and HeLa. Some conjugates showed significant cytotoxic activity, suggesting their potential as cancer therapeutic agents. The study indicated that substituent variation on the quinazolinone ring could enhance cytotoxicity, offering insights into designing more effective anticancer drugs (Hassanzadeh et al., 2019).

Anti-inflammatory Activity

Another area of research has involved evaluating the anti-inflammatory activity of quinazolin-4-one derivatives. Compounds synthesized in this class were tested for their ability to inhibit oedema, showing varying degrees of activity. These findings suggest that certain quinazolin-4-one derivatives could be developed as new anti-inflammatory agents, with some compounds demonstrating comparable activity to standard drugs (Kumar & Rajput, 2009).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their specific structures and targets . The mechanism of action for this specific compound is not available in the retrieved data.

Future Directions

Quinazolinone derivatives have received significant attention due to their wide range of biopharmaceutical activities . Future research may focus on exploring the potential applications of “3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one” in various fields, including medicinal chemistry.

properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-6-4-5-7-17(16)22-21(25)28-13-18-23-19(24-27-18)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHNEOXZODPKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.